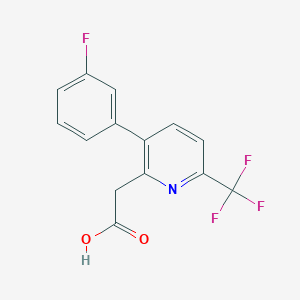
2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid
Vue d'ensemble
Description
2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid (2F-TPA) is a novel compound with potential applications in medicinal chemistry. It is a fluorinated derivative of pyridine and acetic acid, which is known for its ability to form hydrogen bonds and interact with a wide range of molecules. 2F-TPA has been studied for its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been studied for its potential applications in medicinal chemistry. It has been used as a ligand for metal-catalyzed coupling reactions, as well as a building block for the synthesis of other compounds. In addition, 2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been studied for its ability to interact with and modulate the activity of certain proteins, making it a potential therapeutic agent for certain diseases.
Mécanisme D'action
The mechanism of action of 2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is not yet fully understood. However, it is believed to interact with certain proteins and modulate their activity. In particular, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By binding to COX-2, 2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is thought to inhibit its activity, leading to reduced inflammation.
Effets Biochimiques Et Physiologiques
2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been studied for its potential biochemical and physiological effects. In particular, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By binding to COX-2, 2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is thought to reduce inflammation. In addition, 2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been shown to have anti-tumor activity, as well as to reduce the growth of certain bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and is stable in a wide range of conditions. In addition, it is non-toxic and non-irritating, making it safe to handle. However, it is important to note that 2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is a novel compound and its effects are not yet fully understood. Therefore, further research is needed to fully understand its potential applications.
Orientations Futures
There are many potential future directions for 2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid research. First, further research is needed to better understand its mechanism of action and biochemical and physiological effects. In particular, studies should be conducted to investigate its potential therapeutic applications. In addition, studies should be conducted to investigate its potential as a building block for the synthesis of other compounds. Finally, studies should be conducted to investigate its potential toxicity and other safety concerns.
Propriétés
IUPAC Name |
2-[3-(3-fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-9-3-1-2-8(6-9)10-4-5-12(14(16,17)18)19-11(10)7-13(20)21/h1-6H,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEENJIYVCQCJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=C(C=C2)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



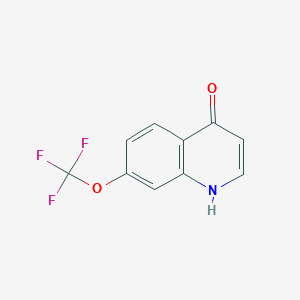
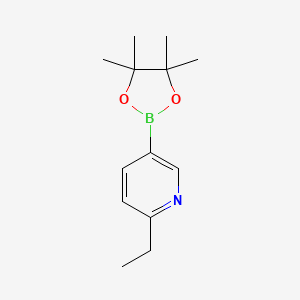

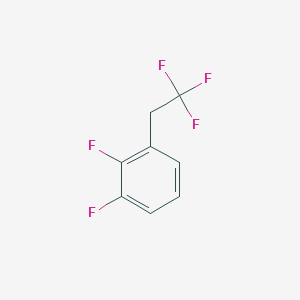
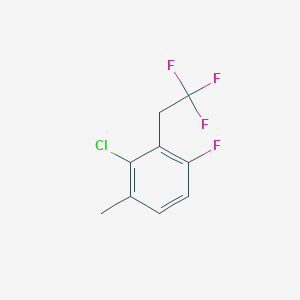

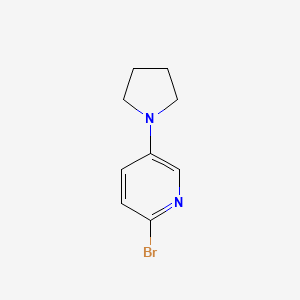

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1388518.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1388519.png)
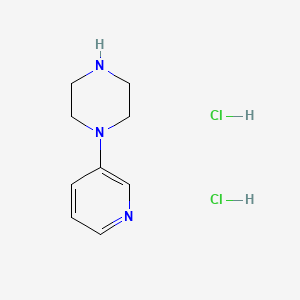
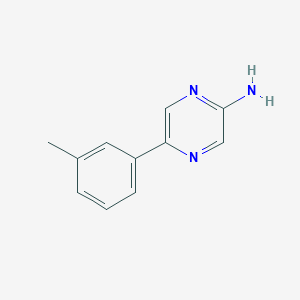
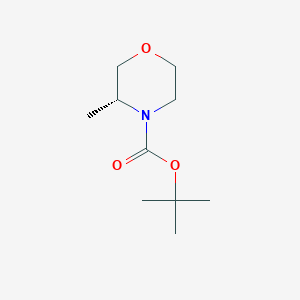
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1388525.png)